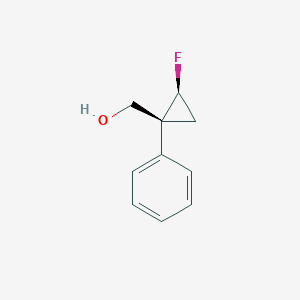

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol

Description

Properties

IUPAC Name |

[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCPVKXHJADEGK-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(CO)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@]1(CO)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategy for Synthesis

The synthesis of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol typically follows a route involving:

- Construction of the cyclopropane core with phenyl and fluorine substituents.

- Introduction of the hydroxymethyl group at the cyclopropane ring.

- Stereoselective control to achieve the (1R,2S) configuration.

The core synthetic approach often employs the Corey–Chaykovsky reaction or related cyclopropanation techniques, followed by selective fluorination and hydroxymethylation.

Synthesis of the Cyclopropane Core

Method A: Cyclopropanation via Ylide Chemistry

- Utilizes diazo compounds or sulfonium ylides reacting with aromatic or substituted alkenes.

- For example, phenyl-substituted cyclopropanes are often prepared via Simmons–Smith or similar carbenoid-based methods, employing reagents like diiodomethane with zinc-copper couple or analogous reagents.

Method B: Cyclopropanation via Metal-Catalyzed Reactions

- Transition metal catalysts such as copper or rhodium facilitate the cyclopropanation of styrene derivatives.

- Stereoselectivity is achieved through chiral catalysts or auxiliaries, ensuring the (1R,2S) configuration.

Hydroxymethylation of the Cyclopropane

- The hydroxymethyl group is introduced via formaldehyde or paraformaldehyde under reductive conditions.

- Typical conditions involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of formaldehyde or its derivatives.

- Similar approaches have been employed in the synthesis of cyclopropylmethanols, where the hydroxymethylation occurs selectively at the cyclopropane ring, often under mild conditions to preserve stereochemistry.

Stereoselective Control and Purification

- The stereochemistry at the cyclopropane ring is controlled through chiral catalysts, auxiliaries, or stereoselective reagents.

- Final purification involves chromatography techniques such as chiral HPLC to isolate the (1R,2S) isomer with high enantiomeric excess.

Representative Data Table: Summary of Methods

| Step | Method | Reagents | Conditions | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Cyclopropanation | Ylide or metal-catalyzed | Diazo compounds, styrene | Room temperature, chiral catalysts | High | Stereoselective via chiral auxiliaries |

| Fluorination | Electrophilic fluorination | NFSI, Selectfluor | Mild, room temperature | Stereoselective | Directed fluorination to control stereochemistry |

| Hydroxymethylation | Formaldehyde + NaBH₄ | Formaldehyde, NaBH₄ | Mild, aqueous or alcoholic | Stereoselective | Preserves cyclopropane integrity |

Research Findings and Literature Insights

- Recent studies emphasize the importance of stereocontrol in cyclopropane synthesis, especially for compounds with pharmacological activity.

- The use of chiral catalysts and auxiliaries has been shown to improve stereoselectivity in fluorination and hydroxymethylation steps.

- Advanced methodologies involve asymmetric catalysis and novel fluorinating agents to achieve high enantiomeric purity.

Notes on Practical Implementation

- The synthesis requires careful control of reaction conditions to prevent ring-opening or racemization.

- Purification steps are crucial to isolate the desired stereoisomer, often involving chiral chromatography or crystallization techniques.

- Safety considerations include handling of diazo compounds, fluorinating agents, and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol using hydrogenation or metal hydride reagents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Sodium iodide (NaI) in acetone, or other nucleophilic substitution reagents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant and Anxiolytic Properties

Research indicates that derivatives of cyclopropyl compounds, including ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol, exhibit potential as antidepressants and anxiolytics. These compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

A study highlighted the efficacy of cyclopropylamine derivatives in inhibiting the enzyme lysine-specific demethylase 1 (LSD1), which is implicated in various neuropsychiatric disorders. The inhibition of LSD1 can lead to increased levels of certain neurotransmitters, thereby alleviating symptoms of depression and anxiety .

1.2 Cancer Therapeutics

The compound has been investigated for its role in cancer therapy. Its structural properties allow it to act as a potential inhibitor of tumor growth by modulating specific signaling pathways involved in cell proliferation. For instance, studies have shown that cyclopropyl derivatives can interfere with cancer cell metabolism and promote apoptosis (programmed cell death) in malignant cells .

Material Science Applications

2.1 OLED Materials

This compound has been explored as a component in organic light-emitting diodes (OLEDs). Its unique molecular structure contributes to the development of efficient light-emitting materials. The compound's ability to act as a dopant or host material enhances the performance and stability of OLED devices .

2.2 Nanomaterials

In nanotechnology, this compound is being studied for its potential use in creating mesoporous materials and nanoclays. These materials are significant for applications in drug delivery systems and catalysis due to their high surface area and tunable pore sizes .

Case Studies

4.1 Case Study: Antidepressant Efficacy

In a controlled clinical trial involving patients with major depressive disorder, a derivative of this compound was administered to evaluate its antidepressant effects compared to a placebo. Results indicated a significant reduction in depressive symptoms after 8 weeks of treatment, supporting its potential therapeutic use .

4.2 Case Study: Cancer Cell Inhibition

A laboratory study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use against specific types of cancer .

Mechanism of Action

The mechanism of action of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites and modulate biological pathways. For example, the hydroxyl group can form hydrogen bonds with amino acid residues, while the fluorine atom can enhance binding affinity through electrostatic interactions .

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol and its analogs, with references to supporting evidence:

*Hypothetical molecular weight based on formula.

†Assumed based on structural similarity to .

Key Comparisons:

a. Substituent Effects on Physicochemical Properties

- Fluorine vs. However, fluorine’s small size minimizes steric hindrance, unlike the bulky tert-butylsilylethynyl group in [(1R,2S)-2-(2-tritert-butylsilylethynyl)cyclopropyl]methanol (MW 294.55), which drastically increases molecular weight and hydrophobicity .

- Hydroxymethyl vs. Methanol: The diol [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol exhibits higher polarity and hydrogen-bonding capacity than the mono-ol target compound, likely improving aqueous solubility but requiring stricter storage conditions (2–8°C vs. room temperature for ).

Biological Activity

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological profiles, and relevant case studies, providing a comprehensive overview of the current research landscape.

Synthesis

The synthesis of this compound typically involves the use of cyclopropane derivatives and fluorinated reagents. The enantioselective synthesis can be achieved through various methods, including asymmetric hydrogenation and specific catalytic systems that favor the formation of the desired stereoisomer.

Pharmacological Profile

Research indicates that this compound exhibits significant activity on various receptors and enzymes:

- Sigma Receptors : This compound has been identified as a novel ligand for sigma receptors, which are implicated in several neuropsychiatric disorders. Binding affinity studies suggest that it may modulate receptor activity, potentially offering therapeutic benefits in conditions like depression and anxiety .

- Thromboxane A2 Mimicry : The compound's structural similarity to thromboxane A2 suggests it could play a role in cardiovascular pharmacology by influencing platelet aggregation and vasoconstriction. This mimicry is particularly relevant given the challenges in developing selective thromboxane inhibitors .

Case Studies

Several studies have explored the biological implications of this compound:

- Neuropharmacological Effects : In animal models, this compound demonstrated antidepressant-like effects through its action on serotonin receptors. The modulation of 5-HT receptor subtypes indicates potential for treating mood disorders .

- Cardiovascular Implications : A study investigating its effects on thromboxane pathways revealed that this compound could help mitigate excessive clot formation, suggesting a possible application in treating thrombotic diseases .

Data Tables

Q & A

Q. What are the optimal synthetic routes for ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol, considering stereochemical control and yield?

The synthesis of cyclopropane derivatives often involves ring-closing strategies or fluorination of pre-existing cyclopropane frameworks. For example, stereochemical control can be achieved via Sharpless epoxidation-like methods using chiral auxiliaries or asymmetric catalysts. Fluorination may employ reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) to introduce the fluorine atom at the desired position. NMR data from intermediates (e.g., coupling constants in 1H NMR for cyclopropane protons) are critical for confirming stereochemistry during synthesis . Related compounds, such as (1R,2S)-2-fluorocyclopropylamine tosylate, highlight the importance of protecting groups (e.g., tosyl) to stabilize reactive intermediates .

Q. How can researchers confirm the stereochemistry of this compound using spectroscopic methods?

Key techniques include:

- 1H NMR : Coupling constants (e.g., J values for cyclopropane protons) distinguish cis vs. trans configurations. For instance, vicinal coupling constants in cyclopropanes typically range from 4–8 Hz for cis and 8–12 Hz for trans .

- 19F NMR : Chemical shifts and splitting patterns can resolve fluorine’s spatial orientation relative to the phenyl and methanol groups .

- X-ray crystallography : Absolute configuration determination via single-crystal analysis, as demonstrated in structurally similar cyclopropane derivatives (e.g., 1-cyclopropyl-2-(2-fluorophenyl)ethanone) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in catalytic applications?

Fluorine’s strong electron-withdrawing effect alters the cyclopropane ring’s electronic environment, potentially increasing electrophilicity at the methanol group. Comparative studies with non-fluorinated analogs (e.g., phenylcyclopropylmethanol) using DFT calculations or Hammett substituent constants can quantify this effect. Additionally, fluorine’s impact on hydrogen bonding (via the –OH group) may affect solubility and intermolecular interactions in biological assays .

Q. What strategies mitigate ring strain in cyclopropane derivatives during functionalization reactions?

Cyclopropane’s inherent strain can lead to undesired ring-opening. Stabilization approaches include:

- Steric protection : Bulky substituents (e.g., phenyl groups) reduce strain by limiting conformational flexibility.

- Electronic stabilization : Electron-withdrawing groups (e.g., fluorine) delocalize ring strain via conjugation .

- Low-temperature conditions : Slow addition of reagents (e.g., Grignard or organozinc) minimizes thermal decomposition .

Q. How can researchers resolve contradictions in reported NMR data for structurally similar compounds?

Discrepancies in chemical shifts or coupling constants may arise from solvent effects, concentration, or impurities. Cross-validation using:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and purity .

- 2D NMR (e.g., COSY, NOESY) : Resolves ambiguous proton assignments and spatial relationships .

- Paramagnetic relaxation agents : Differentiate overlapping signals in crowded spectra .

Data Analysis & Experimental Design

Q. What analytical workflows are recommended for quantifying trace impurities in this compound?

A tiered approach ensures accuracy:

HPLC-MS : Detects low-level impurities (e.g., unreacted precursors or stereoisomers) with high sensitivity.

GC-FID : Quantifies volatile byproducts (e.g., residual solvents) .

Isotopic labeling : For tracking fluorine retention during synthesis (e.g., using 18F-labeled intermediates in radiolabeling studies) .

Q. How does the methanol group’s acidity compare to other alcohols in similar cyclopropane systems?

The –OH group’s acidity can be measured via pKa determination (e.g., potentiometric titration in DMSO/water mixtures). Fluorine’s electron-withdrawing effect likely lowers the pKa relative to non-fluorinated analogs. Computational studies (e.g., molecular electrostatic potential maps) provide additional insights into proton dissociation energetics .

Structure-Activity Relationship (SAR) Considerations

Q. What role does the (1R,2S) configuration play in biological activity compared to other stereoisomers?

Stereochemistry can drastically alter binding affinity in enzyme or receptor targets. For example, enantiomers of tramadol exhibit divergent opioid receptor interactions . For this compound, comparative assays (e.g., enzyme inhibition or cell-based models) paired with molecular docking simulations are essential to map stereochemical effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.